molecular formula C9H7F3O3 B129269 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid CAS No. 148527-65-5

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid

Cat. No.: B129269
CAS No.: 148527-65-5
M. Wt: 220.14 g/mol
InChI Key: CVOOSIWUSKUMST-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid is a chemical compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol This compound is characterized by the presence of a trifluoromethyl group and a hydroxyethyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid typically involves the reaction of 2,2,2-trifluoroacetaldehyde with benzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The hydroxyethyl group may also play a role in the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2,2-Trifluoro-1-hydroxyethyl)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of both trifluoromethyl and hydroxyethyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-(2,2,2-trifluoro-1-hydroxyethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)7(13)5-3-1-2-4-6(5)8(14)15/h1-4,7,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOOSIWUSKUMST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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